molecular formula C20H28N2O2S B4697751 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide CAS No. 676153-54-1

2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B4697751
CAS RN: 676153-54-1
M. Wt: 360.5 g/mol
InChI Key: DSMQBUGUWKHYTJ-UHFFFAOYSA-N
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Description

2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as AEMT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEMT belongs to the class of adamantyl-substituted thiophene carboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, studies have suggested that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been found to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to modulate the activity of various enzymes, including HDACs and proteasomes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is the development of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of cancer. Studies have shown that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide exhibits anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-3-15-11(2)25-19(17(15)18(21)24)22-16(23)10-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,3-10H2,1-2H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQBUGUWKHYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125393
Record name 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676153-54-1
Record name 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676153-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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